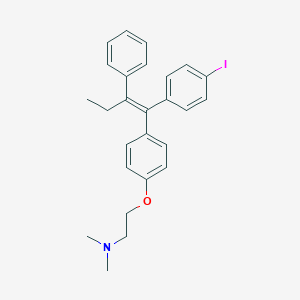
2-(4-(1-(4-Iodophenyl)-2-phenyl-1-butenyl)phenoxy)-N,N-dimethylethylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Iodotamoxifen is a synthetic compound derived from tamoxifen, a well-known selective estrogen receptor modulator (SERM). It is primarily used in scientific research due to its ability to bind to estrogen receptors with high affinity. This compound has shown promise in various applications, particularly in the field of cancer research, where it is used to study estrogen receptor interactions and the mechanisms of antiestrogenic activity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodotamoxifen involves the iodination of tamoxifen. One common method includes the reaction of tamoxifen with iodine monochloride (ICl) in the presence of a suitable solvent such as chloroform or dichloromethane. The reaction is typically carried out at room temperature, and the product is purified through recrystallization or chromatography .
Industrial Production Methods: While specific industrial production methods for 4-Iodotamoxifen are not widely documented, the synthesis generally follows similar principles as laboratory-scale preparation. The process involves scaling up the reaction conditions and optimizing parameters to ensure high yield and purity. Industrial production may also incorporate advanced purification techniques to meet regulatory standards.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Iodotamoxifen undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its chemical structure and properties.
Coupling Reactions: It can be used in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium iodide (NaI) or potassium iodide (KI) in the presence of a suitable solvent.
Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to various oxidized or reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
4-Iodotamoxifen has a wide range of scientific research applications, including:
Cancer Research: It is used to study the binding affinity and inhibitory effects on estrogen receptors, particularly in breast cancer research.
Biological Studies: The compound is employed to investigate estrogen receptor signaling pathways and their role in various biological processes.
Medicinal Chemistry: Researchers use 4-Iodotamoxifen to develop new therapeutic agents and study their pharmacological properties.
Industrial Applications: It is utilized in the synthesis of other complex molecules and as a reagent in various chemical reactions.
Wirkmechanismus
4-Iodotamoxifen exerts its effects by binding to estrogen receptors, thereby inhibiting the estrogen-mediated signaling pathways. This binding prevents the activation of estrogen-responsive genes, leading to reduced cell proliferation and increased apoptosis in estrogen receptor-positive cells. The compound’s high affinity for estrogen receptors makes it a valuable tool for studying the molecular mechanisms of antiestrogenic activity .
Vergleich Mit ähnlichen Verbindungen
Tamoxifen: The parent compound from which 4-Iodotamoxifen is derived. It is widely used in the treatment of estrogen receptor-positive breast cancer.
Pyrrolidino-4-iodotamoxifen: Another analogue with higher affinity for estrogen receptors and reduced uterotrophic activity compared to tamoxifen.
4-Hydroxytamoxifen: An active metabolite of tamoxifen with similar antiestrogenic properties.
Uniqueness: 4-Iodotamoxifen is unique due to its iodine substitution, which enhances its binding affinity to estrogen receptors compared to tamoxifen. This makes it a more potent inhibitor of estrogen-mediated signaling pathways, providing significant advantages in research applications .
Eigenschaften
CAS-Nummer |
116057-68-2 |
|---|---|
Molekularformel |
C26H28INO |
Molekulargewicht |
497.4 g/mol |
IUPAC-Name |
2-[4-[(Z)-1-(4-iodophenyl)-2-phenylbut-1-enyl]phenoxy]-N,N-dimethylethanamine |
InChI |
InChI=1S/C26H28INO/c1-4-25(20-8-6-5-7-9-20)26(21-10-14-23(27)15-11-21)22-12-16-24(17-13-22)29-19-18-28(2)3/h5-17H,4,18-19H2,1-3H3/b26-25+ |
InChI-Schlüssel |
BSZGETWFQDIDDX-OCEACIFDSA-N |
SMILES |
CCC(=C(C1=CC=C(C=C1)OCCN(C)C)C2=CC=C(C=C2)I)C3=CC=CC=C3 |
Isomerische SMILES |
CC/C(=C(\C1=CC=C(C=C1)OCCN(C)C)/C2=CC=C(C=C2)I)/C3=CC=CC=C3 |
Kanonische SMILES |
CCC(=C(C1=CC=C(C=C1)OCCN(C)C)C2=CC=C(C=C2)I)C3=CC=CC=C3 |
Synonyme |
2-(4-(1-(4-iodophenyl)-2-phenyl-1-butenyl)phenoxy)-N,N-dimethylethylamine 4-iodo-tamoxifen 4-iodotamoxifen |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















